molecular formula C32H32ClNO4 B1192352 Brilanestrant

Brilanestrant

Numéro de catalogue: B1192352
Poids moléculaire: 530.061
Clé InChI: NDGINAZHIFIWPZ-KJWBCHNUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Brilanestrant (INN) (developmental code names GDC-0810, ARN-810, RG-6046, RO-7056118) is a nonsteroidal combined selective estrogen receptor modulator (SERM) and selective estrogen receptor degrader (SERD) that was discovered by Aragon Pharmaceuticals and was under development by Genentech for the treatment of locally advanced or

Applications De Recherche Scientifique

Clinical Applications

Brilanestrant has been investigated primarily for its potential in treating:

  • Estrogen Receptor-Positive Breast Cancer : Clinical trials have shown promising results in patients with advanced or metastatic breast cancer expressing estrogen receptors. Its unique mechanism allows it to target tumors resistant to other hormonal therapies .
  • Tamoxifen and Fulvestrant Resistance : this compound has demonstrated activity in preclinical models resistant to conventional treatments like tamoxifen and fulvestrant, making it a candidate for further investigation in such populations .

Case Studies and Clinical Trials

Several clinical trials have evaluated the safety and efficacy of this compound:

Trial Name Phase Focus Outcome
NCT02569801Phase IIER-positive breast cancerDemonstrated good safety and tolerability; effective in patients with extensive pretreatment .
Preclinical Studies-Anti-tumor effects in various breast cancer cell linesShowed complete antagonism of ERα subtype; significant anti-tumor activity noted .

Pharmacokinetics and Metabolism

This compound is orally bioavailable, which is advantageous compared to other treatments that require injections. It interacts with cytochrome P450 enzymes, influencing its metabolic pathways and therapeutic effects. Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse reactions during treatment .

Comparative Analysis with Other Compounds

This compound is part of a growing class of selective estrogen receptor degraders (SERDs). Here’s a comparative overview with other SERDs:

Compound Type Administration Efficacy
This compoundSERM/SERDOralPotent anti-tumor effects; effective against resistant cancers .
FulvestrantSERDIntramuscularEstablished treatment but requires injection; limited by patient compliance .
ElacestrantSERDOralRecent trials show superior efficacy over fulvestrant; promising results in clinical settings .

Propriétés

Formule moléculaire

C32H32ClNO4

Poids moléculaire

530.061

Nom IUPAC

(E)-3-(4-((E)-2-(2-Chloro-4-methoxyphenyl)-2-cyclobutyl-1-(4-morpholinophenyl)vinyl)phenyl)acrylic acid

InChI

InChI=1S/C32H32ClNO4/c1-37-27-14-15-28(29(33)21-27)32(23-3-2-4-23)31(24-8-5-22(6-9-24)7-16-30(35)36)25-10-12-26(13-11-25)34-17-19-38-20-18-34/h5-16,21,23H,2-4,17-20H2,1H3,(H,35,36)/b16-7+,32-31+

Clé InChI

NDGINAZHIFIWPZ-KJWBCHNUSA-N

SMILES

O=C(O)/C=C/C1=CC=C(/C(C2=CC=C(N3CCOCC3)C=C2)=C(C4=CC=C(OC)C=C4Cl)/C5CCC5)C=C1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

GDC-0810;  GDC0810;  GDC0810;  ARN-810;  ARN 810;  ARN810;  RG-6046;  RO-7056118;  RO 7056118;  RO7056118

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brilanestrant
Reactant of Route 2
Brilanestrant
Reactant of Route 3
Brilanestrant
Reactant of Route 4
Reactant of Route 4
Brilanestrant
Reactant of Route 5
Reactant of Route 5
Brilanestrant
Reactant of Route 6
Reactant of Route 6
Brilanestrant

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.